

Mal-PEG3-NH2 molecular weight and spacer length

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An In-depth Technical Guide to Mal-PEG3-NH2: Molecular Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, **Mal-PEG3-NH2**, detailing its molecular properties and its applications in bioconjugation, particularly in the field of drug development.

Core Molecular Properties

Mal-PEG3-NH2 is a versatile crosslinking reagent featuring a maleimide group at one end and a primary amine at the other, connected by a three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or simultaneous conjugation of two different molecules.

Table 1: Molecular Weight of Mal-PEG3-NH2 and its Common Salt Forms

Form	Chemical Formula	Molecular Weight (g/mol)	Citation
Free Amine	C12H20N2O4	272.30	[1][2]
TFA Salt	C14H21F3N2O6	370.33	[3]
TFA Salt (alternative)	C17H26F3N3O8	457.40	[4]
HCI Salt	Not Specified	Not Specified	[5]



Note: The molecular weight of salt forms can vary between suppliers.

Table 2: Estimated Spacer Length of Mal-PEG3-NH2

Component	Number of Bonds	Bond Length (Å)	Estimated Length (Å)
Maleimide Group	~4	Various	~5-6
PEG3 Spacer	9 (C-O and C-C)	1.43 (C-O), 1.54 (C-C)	~12.9 - 13.8
Amine Linker	~2	~1.47 (C-N)	~2.9
Total Estimated Length	~20.8 - 22.7		

Disclaimer: This is an estimated length based on standard bond lengths. The actual conformation in solution will be flexible and can vary.

Chemical Reactivity and Applications

The bifunctional nature of **Mal-PEG3-NH2** allows for a two-step conjugation strategy. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5. The primary amine group can react with N-hydroxysuccinimide (NHS) esters at pH 7.2-8.5 to form a stable amide bond.

This dual reactivity makes **Mal-PEG3-NH2** a valuable tool in various bioconjugation applications, including:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a
 monoclonal antibody. The antibody's thiol groups (often exposed after reduction of disulfide
 bonds) react with the maleimide, and the drug, functionalized with an NHS ester, reacts with
 the amine.
- Peptide Modification: Labeling peptides with reporter molecules (e.g., fluorophores) or conjugating them to carrier proteins to enhance immunogenicity.



- Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces of nanoparticles, beads, or biosensors.
- Hydrogel Formation: Crosslinking polymers to form hydrogels for drug delivery or tissue engineering applications.

Table 3: Solubility of Mal-PEG3-NH2

Solvent	Solubility	Citation
Water	Soluble	
Dimethyl sulfoxide (DMSO)	Soluble	-
Dimethylformamide (DMF)	Soluble	-
Dichloromethane (DCM)	Soluble	-
Chloroform	Soluble	-
Acetonitrile	Soluble	-
Tetrahydrofuran (THF)	Soluble	-
Ethanol	Less Soluble	-
Toluene	Less Soluble	-
Ether	Not Soluble	-

Experimental Protocols General Protocol for Maleimide-Thiol Conjugation

This protocol outlines the general steps for conjugating a maleimide-containing molecule, such as Mal-PEG3-NH2, to a thiol-containing protein.

Materials:

- Thiol-containing protein
- Mal-PEG3-NH2



- Reaction Buffer: Degassed 10-100 mM phosphate buffer, Tris, or HEPES, pH 7.0-7.5.
- Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
- Quenching reagent: Cysteine or 2-mercaptoethanol.
- Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP or DTT and incubate for 30-60 minutes at room temperature.
 - Remove the excess reducing agent by SEC or dialysis against the reaction buffer.
- Conjugation Reaction:
 - Dissolve Mal-PEG3-NH2 in the reaction buffer or a compatible organic solvent like DMSO or DMF.
 - Add the Mal-PEG3-NH2 solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for each specific application.
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
- · Quenching:
 - To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol at a concentration several-fold higher than the initial maleimide concentration.
- Purification:



- Remove unreacted Mal-PEG3-NH2 and other small molecules by SEC or dialysis.
- Characterization:
 - The success of the conjugation can be confirmed by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

General Protocol for NHS Ester-Amine Coupling

This protocol describes the conjugation of an NHS ester-activated molecule to the amine group of **Mal-PEG3-NH2** that has already been conjugated to a thiol-containing molecule.

Materials:

- Amine-containing molecule (e.g., the product from the maleimide-thiol conjugation)
- NHS ester-activated molecule
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Aminecontaining buffers like Tris should be avoided.
- Quenching reagent: Tris or glycine solution.
- Purification system: SEC or dialysis.

Procedure:

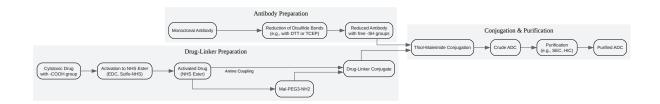
- Preparation of Reactants:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as DMSO or DMF immediately before use.
- Conjugation Reaction:
 - Add the NHS ester solution to the amine-containing solution with gentle stirring. A 10-20 fold molar excess of the NHS ester is a common starting point.



- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
- Quenching (Optional):
 - The reaction can be quenched by adding a solution of Tris or glycine to a final concentration of 50-100 mM.
- Purification:
 - Purify the conjugate using SEC or dialysis to remove unreacted NHS ester and other byproducts.
- · Characterization:
 - Analyze the final conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

Visualizing Workflows and Pathways Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using **Mal- PEG3-NH2** as a linker.





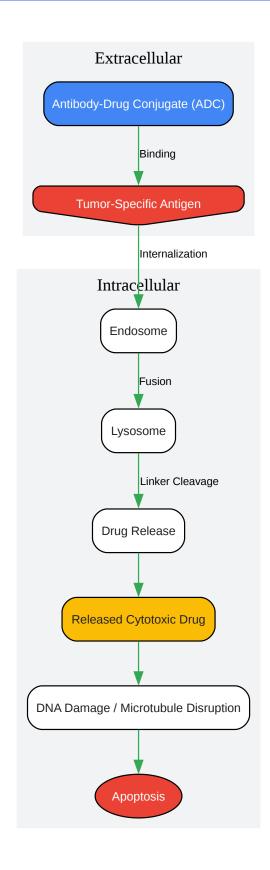
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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway of ADC Action

This diagram illustrates the general mechanism of action of an ADC, from binding to a cancer cell to inducing apoptosis.





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Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).



Stability and Storage

Mal-PEG3-NH2 and its derivatives are sensitive to moisture and should be stored under desiccated conditions at -20°C for long-term stability. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used promptly. If storage of stock solutions is necessary, they should be stored at -20°C.

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